

An In-depth Technical Guide to 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

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Compound of Interest

Compound Name: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Bromo-4-methoxy-2-(methylthio)pyrimidine**, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document is intended for an audience with a technical background in chemistry and drug development.

Core Compound Properties

5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a substituted pyrimidine, a class of compounds that are foundational in many biological processes and pharmaceutical agents. The unique arrangement of its functional groups—a reactive bromine atom, a methoxy group, and a methylthio group—makes it a versatile scaffold for the synthesis of more complex molecules.

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BrN ₂ OS	[1]
Molecular Weight	235.10 g/mol	[1]
CAS Number	81560-09-0	[1]
Canonical SMILES	CSC1=NC=C(Br)C(OC)=N1	[1]

Synthesis and Reactivity

While a specific, published protocol for the direct synthesis of **5-Bromo-4-methoxy-2-(methylthio)pyrimidine** is not readily available in the reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous pyrimidine derivatives. The most probable synthetic pathway involves the nucleophilic aromatic substitution of a chlorine atom at the 2-position with a methylthio group.

Proposed Experimental Protocol: Synthesis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

This protocol is a representative example based on the known reactivity of similar 2-chloropyrimidines.[2][3]

Reaction:

Starting Material: 5-Bromo-2-chloro-4-methoxypyrimidine Reagent: Sodium thiomethoxide (or methyl mercaptan with a base) Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) Temperature: Room temperature to mild heating (e.g., 50-80 °C)

Procedure:

- **Reaction Setup:** To a solution of 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1-1.2 equivalents) portion-wise at room temperature.

- **Reaction Execution:** Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure **5-Bromo-4-methoxy-2-(methylthio)pyrimidine**.

Chemical Reactivity and Potential Applications

The chemical reactivity of **5-Bromo-4-methoxy-2-(methylthio)pyrimidine** is characterized by the presence of multiple functional groups that can be selectively manipulated.

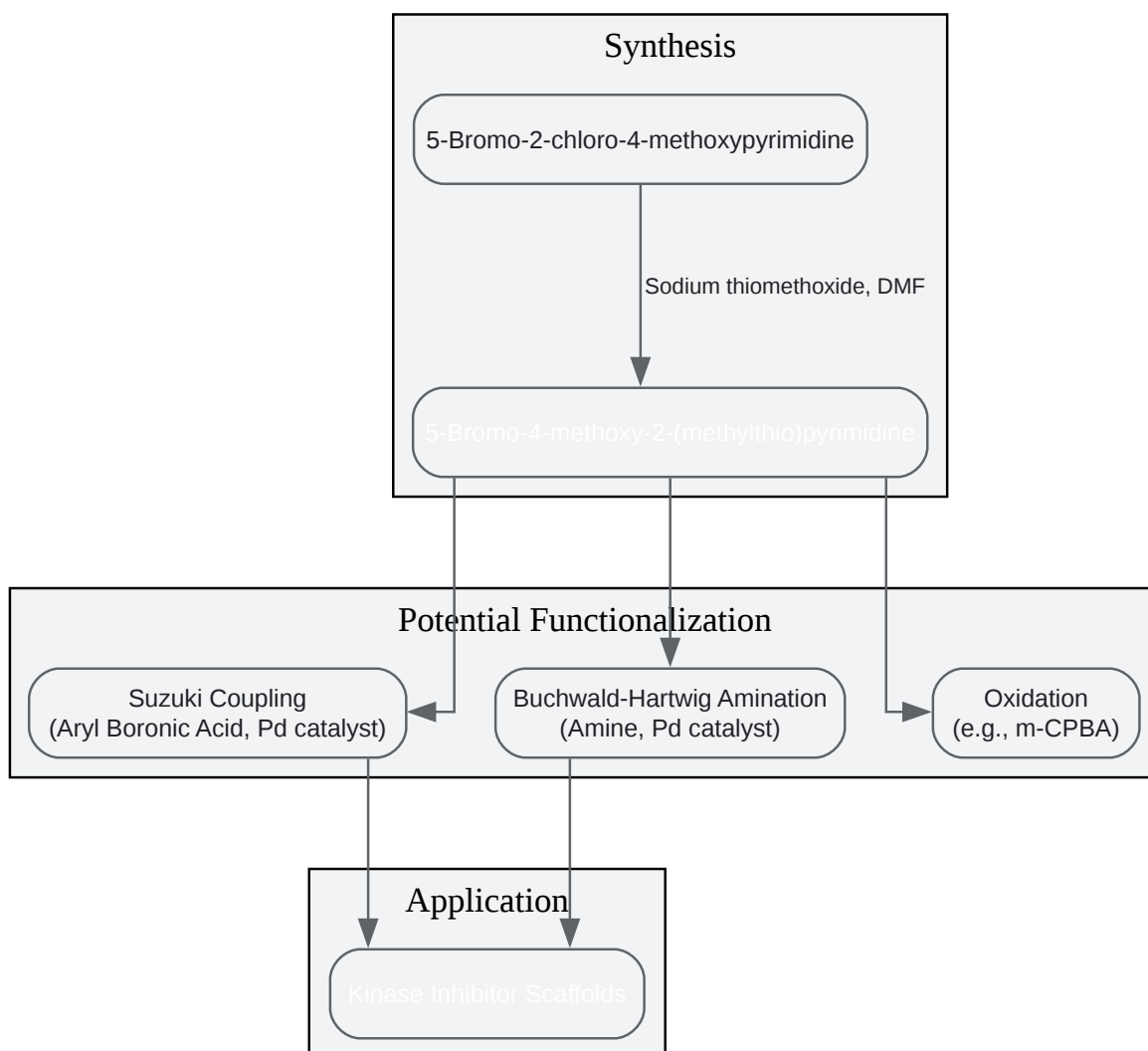
- **Palladium-Catalyzed Cross-Coupling Reactions:** The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.^{[4][5]} This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents at this position, making it a valuable building block for creating libraries of diverse compounds for drug discovery.
- **Oxidation of the Methylthio Group:** The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. This transformation alters the electronic properties of the pyrimidine ring and can also create a good leaving group for subsequent nucleophilic substitution reactions.
- **Nucleophilic Aromatic Substitution:** While the methoxy group at the 4-position is generally less reactive towards nucleophilic substitution than a halogen, under certain conditions, it could potentially be displaced by strong nucleophiles.

These reactive handles make **5-Bromo-4-methoxy-2-(methylthio)pyrimidine** a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies in oncology and immunology.^{[4][6]}

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation and further functionalization of **5-Bromo-4-methoxy-2-(methylthio)pyrimidine**.

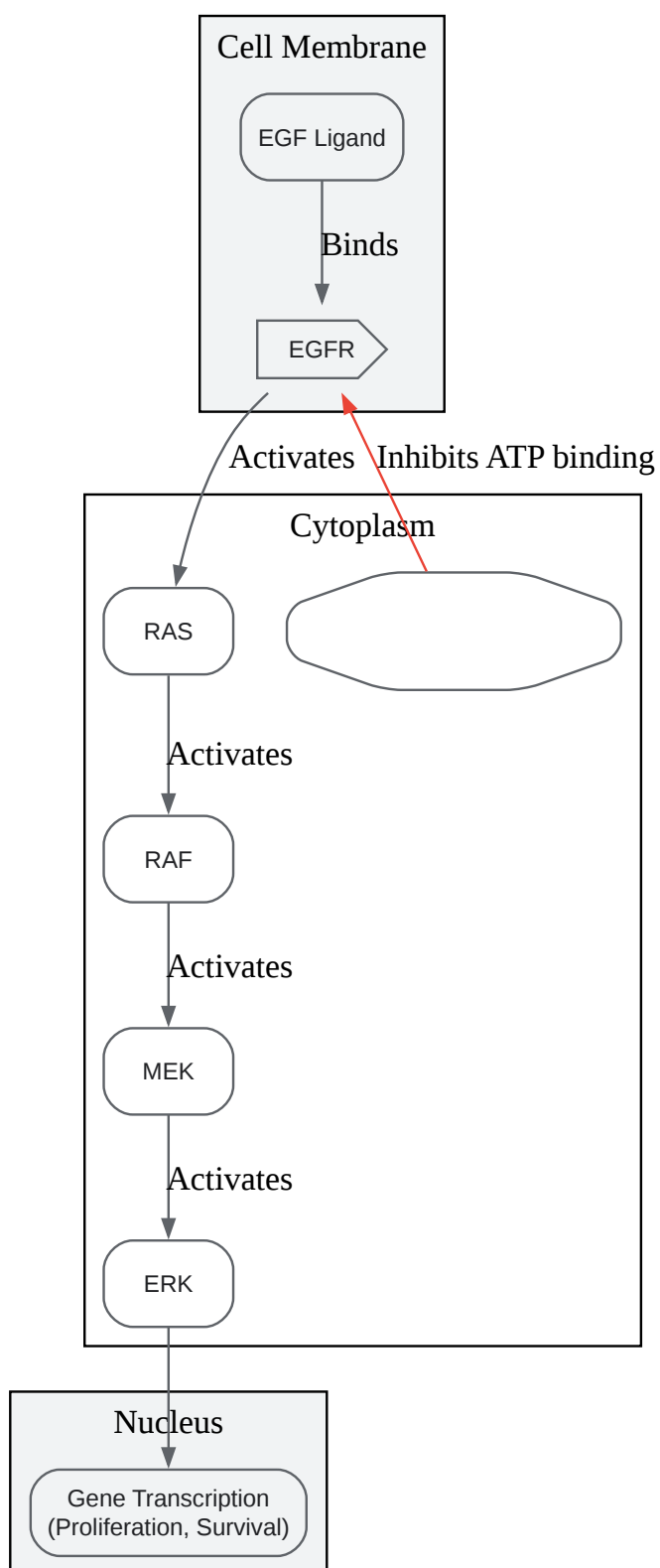


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Caption: Proposed synthetic workflow for **5-Bromo-4-methoxy-2-(methylthio)pyrimidine**.

Hypothetical Role in a Signaling Pathway

Given that many pyrimidine derivatives are developed as kinase inhibitors, the following diagram illustrates a simplified, hypothetical role of a derivative of **5-Bromo-4-methoxy-2-(methylthio)pyrimidine** in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.



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Caption: Hypothetical inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Conclusion

5-Bromo-4-methoxy-2-(methylthio)pyrimidine represents a highly versatile and valuable building block for the synthesis of complex organic molecules. Its distinct reactive sites allow for selective functionalization, making it an attractive starting material for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The experimental protocols and pathways described in this guide, based on the established chemistry of similar compounds, provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

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